molecular formula C9H8N2O3 B6257328 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1820831-27-3

7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B6257328
CAS No.: 1820831-27-3
M. Wt: 192.17 g/mol
InChI Key: SFYABQXMXHCEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetically accessible tetrahydroisoquinoline (THIQ) derivative recognized as a valuable scaffold in medicinal chemistry research . The tetrahydroisoquinoline core is a privileged structure in natural products and pharmaceuticals, known for conferring a wide range of biological activities . This particular analog, featuring a nitro group at the 7-position and a ketone at the 3-position, serves as a key synthetic intermediate for the development of novel compounds. Researchers can utilize this molecule to explore structure-activity relationships (SAR) and to synthesize more complex structures for biological screening. The nitro group is a versatile handle for further chemical modification, allowing for the construction of diverse compound libraries aimed at probing various biological targets . Tetrahydroisoquinoline-based compounds have demonstrated significant potential in areas such as anticancer agent development, with some analogs showing promising activity against cell lines like MCF7 and HEPG2 . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1820831-27-3

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-nitro-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C9H8N2O3/c12-9-4-6-1-2-8(11(13)14)3-7(6)5-10-9/h1-3H,4-5H2,(H,10,12)

InChI Key

SFYABQXMXHCEAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Nitro 1,2,3,4 Tetrahydroisoquinolin 3 One and Analogues

Classical Approaches for the Synthesis of the Tetrahydroisoquinolone Core

Traditional methods for constructing the 1,2,3,4-tetrahydroisoquinolin-3-one scaffold primarily rely on well-established cyclization reactions and subsequent functional group manipulations.

Cyclization Reactions in the Formation of 1,2,3,4-tetrahydroisoquinolin-3-one Scaffold

The formation of the tetrahydroisoquinoline core is a fundamental step in organic synthesis due to its prevalence in natural products and pharmaceuticals. rsc.orgnih.gov Several classical cyclization reactions are employed to construct the 1,2,3,4-tetrahydroisoquinolin-3-one scaffold.

One of the most common methods is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.org The mechanism begins with the formation of an intermediate iminium ion, which is then attacked by the electron-rich aromatic ring to form the tetrahydroisoquinoline ring system. rsc.org Various modifications, including microwave-assisted protocols, have been developed to improve reaction times and yields. rsc.org

Another widely used method is the Bischler-Napieralski reaction . This involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.org This intermediate is then reduced, typically using sodium borohydride (B1222165) or through catalytic hydrogenation, to yield the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold. rsc.org

The Castagnoli-Cushman reaction has also been explored for the one-step synthesis of benzo[a]quinolizidine systems, which are related to the tetrahydroisoquinoline core, by reacting 3,4-dihydroisoquinolines with anhydrides like glutaric anhydride. nih.gov

These classical methods provide reliable access to the basic tetrahydroisoquinolone structure, which can then be further functionalized.

Nitration Strategies for Regioselective Introduction of the C-7 Nitro Group

Introducing a nitro group at the C-7 position of the 1,2,3,4-tetrahydroisoquinolin-3-one ring is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the aromatic ring.

Direct nitration of the 1,2,3,4-tetrahydroisoquinoline core can be challenging due to the activating nature of the amino group, which can lead to a mixture of products and potential oxidation. Often, the nitrogen atom is protected to control its directing effect and reactivity. A study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954), a related scaffold, highlighted the inconsistencies in literature and demonstrated that nitration in acidic conditions (where the nitrogen is protonated) can lead to different isomers compared to the nitration of an N-protected derivative. researchgate.net Complete regioselectivity for the 6-position (analogous to the 7-position in the isoquinolinone) was achieved by carefully selecting the protecting group and reaction conditions. researchgate.net

A common strategy involves using a mixture of nitric acid and sulfuric acid. The precise control of temperature and reaction time is crucial to favor the formation of the 7-nitro isomer over other possibilities, such as the 5-nitro or 6-nitro isomers. Computational studies, in conjunction with experimental work, have been used to predict the most likely sites of nitration by analyzing the stability of the intermediate sigma complexes. researchgate.net

Multi-step Synthetic Sequences from Precursors

The synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one is often accomplished through multi-step sequences starting from readily available precursors. These routes offer greater control over the final structure and the introduction of substituents.

One approach begins with a substituted indene (B144670) derivative. thieme.decore.ac.uk This method involves an oxidative ring cleavage of the olefinic bond in the indene, followed by a reductive ring closure of the resulting diformyl intermediate with an amine. thieme.decore.ac.uk This de novo synthetic route provides a flexible way to construct the tetrahydroisoquinoline framework. thieme.decore.ac.uk

Another strategy starts with 2-(3-methoxyphenyl)ethylamine, which undergoes a series of reactions including nucleophilic substitution, cyclization, and reduction over several steps to yield 1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net

A straightforward synthesis of 6- or 7-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (nitro-Tic) has been described. umich.edu This method involves the base-catalyzed cyclization of diethyl acetamidomalonate with α,α'-dibromo-4-nitro-o-xylene. umich.edu The resulting product then undergoes decarboxylation and deacylation to yield the desired nitro-substituted tetrahydroisoquinoline derivative. umich.edu The nitro group can subsequently be converted into other functional groups, demonstrating the versatility of this intermediate. umich.edu

Modern and Catalytic Synthetic Methodologies for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of complex molecules like this compound. These modern techniques often employ catalysis to achieve high levels of stereocontrol and to construct the core structure in fewer steps.

Asymmetric Synthesis and Stereocontrol in Tetrahydroisoquinoline Derivatization

The development of asymmetric methods to synthesize chiral tetrahydroisoquinoline derivatives is of significant interest due to the prevalence of these chiral motifs in biologically active molecules. proquest.com

Phase-transfer catalysis has been successfully used for the catalytic asymmetric synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives. thieme-connect.com This method utilizes C₂-symmetric chiral quaternary ammonium (B1175870) salts to achieve high enantiomeric purities. thieme-connect.com Another approach involves the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles. proquest.comnih.gov These reactions can be catalyzed by chiral primary amines or chiral-at-metal rhodium complexes, affording tetrahydroisoquinoline derivatives with high yields and excellent stereoselectivities. proquest.comnih.govrsc.org

Asymmetric reduction of 3,4-dihydroisoquinolines is another crucial strategy for creating a stereogenic center at the C-1 position. acs.org This can be achieved through catalytic transfer hydrogenation using ruthenium or rhodium complexes with chiral ligands, or through asymmetric hydrogenation using chiral titanium or iridium catalysts. acs.orgmdpi.com These methods have been shown to produce enantiopure tetrahydroisoquinolines with high yields and enantiomeric excesses. mdpi.com

Comparison of Asymmetric Synthesis Methods for Tetrahydroisoquinolines

MethodCatalyst/ReagentKey FeaturesReported Selectivity
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltAsymmetric alkylation of Schiff basesHigh enantiomeric purities thieme-connect.com
1,3-Dipolar CycloadditionChiral Primary Amine or Rhodium ComplexConstructs fused heterocyclic systemsUp to >95% ee and >25:1 dr proquest.comnih.govrsc.org
Asymmetric HydrogenationChiral Ti, Ir, Ru, or Rh complexesReduction of prochiral iminesUp to 99% ee acs.orgmdpi.com

Transition-Metal Catalyzed Routes (e.g., Palladium-catalyzed cyclization)

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including tetrahydroisoquinolines. These methods often involve C-H bond activation or cross-coupling reactions to form the carbocyclic core.

Palladium-catalyzed intramolecular α-arylation of esters provides a concise strategy for constructing the tetrahydroisoquinoline ring. mdpi.comresearchgate.net This method involves the coupling of an aryl halide with an ester enolate, generated in the presence of a base, to form the C-C bond necessary for cyclization. mdpi.comresearchgate.net High yields have been reported for the formation of the six-membered ring using this approach. mdpi.comresearchgate.net

Another palladium-catalyzed approach involves the double C-H bond activation/annulation of benzamides. nih.gov This methodology features high atom economy and allows for the formation of a sterically less favored tertiary C-N bond, providing access to dihydro-isoquinolines which can be subsequently reduced. nih.gov

Ligand-dependent, palladium-catalyzed stereodivergent synthesis has also been developed, allowing access to the full complement of stereoisomers of products with multiple stereocenters. nih.gov By switching chiral ligands, different diastereomers of complex tetrahydroquinoline derivatives can be obtained with high diastereo- and enantioselectivity. nih.gov

Palladium-Catalyzed Routes to Tetrahydroisoquinoline Scaffolds

Reaction TypeStarting MaterialsKey FeaturesReported Yield
Intramolecular α-Arylationβ-(N-2-iodobenzyl)-amino esterForms C-C bond via enolate couplingUp to 84% mdpi.comresearchgate.net
Double C-H ActivationSubstituted BenzamidesHigh atom economy, forms dihydro-isoquinolines54-94% nih.gov
Stereodivergent [4+2] CycloadditionVinyl benzoxazinanone and α-arylidene succinimidesLigand-controlled access to multiple stereoisomers42-92% nih.gov

Organocatalytic and Biocatalytic Approaches

The synthesis of tetrahydroisoquinolines and related heterocycles has increasingly benefited from organocatalytic and biocatalytic methods, which offer high stereoselectivity under mild reaction conditions.

Organocatalysis: Organocatalysis provides a powerful tool for the asymmetric synthesis of complex molecules. For instance, the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally analogous to the target compound, has been achieved through a one-pot aza-Henry–hemiaminalization–oxidation sequence. This reaction, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, utilizes a quinine-based squaramide organocatalyst (5 mol%) to yield the products as single diastereomers with moderate to good yields (39–78%) and enantioselectivities ranging from 40–95% ee. Such domino reactions are highly efficient as they reduce the number of purification steps, saving time and resources.

Biocatalysis: Biocatalytic approaches employ enzymes to perform chemical transformations with high specificity, often in environmentally benign aqueous media. Norcoclaurine synthase (NCS), a Pictet-Spenglerase, is a key enzyme in the biosynthesis of THIQ alkaloids. It catalyzes the condensation of dopamine (B1211576) with various aldehydes to produce a diverse array of substituted tetrahydroisoquinolines. Studies on the substrate scope of NCS from Thalictrum flavum (TfNCS) have shown that it can accept a range of aromatic and aliphatic aldehydes, providing an enzymatic route to 1-substituted THIQs.

A chemoenzymatic one-pot process has also been developed, combining the laccase/TEMPO system for the oxidation of benzylic alcohols to aldehydes with a subsequent Pictet-Spengler reaction. This method allows for the synthesis of 12 different 1,2,3,4-tetrahydroisoquinolines in a phosphate (B84403) buffer with yields up to 87%, demonstrating a mild and straightforward alternative to conventional chemical synthesis. Furthermore, amine oxidases, such as cyclohexylamine (B46788) oxidase (CHAO), have been used for the deracemization of racemic tetrahydroquinolines, providing access to enantiopure compounds.

Table 1: Overview of Biocatalytic Approaches for Tetrahydroisoquinoline Synthesis

Enzyme/SystemReaction TypeSubstratesKey FeatureReference
Norcoclaurine Synthase (NCS)Pictet-SpenglerDopamine and various aldehydesCatalyzes C-C bond formation to create the THIQ core.
Laccase/TEMPO SystemChemoenzymatic One-PotBenzylic alcohols and an amino alcohol (m-tyramine)Combines enzymatic oxidation with a chemical Pictet-Spengler reaction in a buffer.
Cyclohexylamine Oxidase (CHAO)Enzymatic DeracemizationRacemic 2-substituted tetrahydroquinolinesProvides access to enantiopure THIQs from racemic mixtures.

Electrochemical Oxidation and Dehydrogenation in Tetrahydroisoquinoline Synthesis

Electrosynthesis is emerging as a sustainable and powerful method for constructing complex molecules by replacing conventional chemical oxidants with electricity. In the context of tetrahydroisoquinoline synthesis, electrochemical methods have been effectively used for C(sp³)–H functionalization and dehydrogenation.

A notable example is the C(sp³)–H alkenylation of N-aryl-tetrahydroisoquinolines, achieved through a combination of electrooxidation and a copper catalyst. This process yields the corresponding products in good to excellent yields under mild conditions. The addition of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an electron mediator is crucial, as it allows the oxidative reaction to proceed at a low electrode potential. This strategy represents an efficient, straightforward, and atom-economical approach for C–C bond construction via the oxidative coupling of two C–H bonds. The potential for asymmetric synthesis has also been demonstrated, achieving good enantioselectivity through the use of chiral ligands. These electrochemical dehydrogenative coupling reactions provide a modern alternative to classical methods for creating functionalized THIQ scaffolds.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical industry. This involves using environmentally benign solvents, reducing waste through atom-economical reactions, and employing energy-efficient techniques.

Solvent-Free and Microwave-Assisted Reactions

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various tetrahydroisoquinoline derivatives.

For instance, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines has been achieved via a microwave-assisted α-amidoalkylation reaction. Similarly, 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been prepared by irradiating starting amides and paraformaldehyde in a microwave reactor at 100°C, achieving maximum conversion in 60 minutes. A particularly relevant study reports a convenient and solvent-free microwave-assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines, which share the core lactam structure with the target compound. This method demonstrates the potential for efficient and environmentally friendly synthesis of the isoquinolin-3-one scaffold. The advantages of microwave irradiation include a significant reduction in reaction time, from hours to minutes, and often improved product yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinolone Analogues

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Synthesis of 2-quinolinone-fused γ-lactones4 hours10 secondsNot specified, but significant time reduction.
Synthesis of quinolin-4-ylmethoxychromen-4-ones60 minutes4 minutesHigher yields (80-95%) compared to conventional heating.

Use of Environmentally Benign Reagents and Conditions

The principles of green chemistry encourage the use of non-hazardous reagents and solvents. Biocatalytic and chemoenzymatic methods are inherently green as they are typically performed in aqueous buffers under mild temperature and pressure conditions. The chemoenzymatic synthesis of THIQs in a phosphate buffer is a prime example of replacing volatile organic solvents with water.

Domino reactions also contribute to sustainable synthesis by minimizing waste. By combining multiple transformations into a single operation without isolating intermediates, these processes improve atom economy and reduce the consumption of solvents for purification. The organocatalytic one-pot synthesis of dihydroisoquinolinones is an excellent illustration of this principle, where a sequence of reactions occurs in the same vessel to build a complex molecular architecture efficiently.

Optimization and Scale-Up Considerations for this compound Synthesis

Key Optimization Parameters:

Catalyst Loading: In both organocatalytic and metal-catalyzed reactions, minimizing the catalyst loading without compromising yield and reaction time is crucial for cost-effectiveness and reducing potential product contamination.

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also lead to issues with solubility, viscosity, and heat dissipation.

Temperature and Pressure: These parameters must be precisely controlled to ensure consistent product quality, selectivity, and safety. Exothermic reactions, in particular, require robust thermal management systems to prevent runaways.

Stoichiometry: Fine-tuning the ratio of reactants and reagents is necessary to maximize the conversion of the limiting starting material and minimize the formation of byproducts.

Scale-Up Challenges:

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors, which can affect reaction rates and selectivity, especially in heterogeneous catalytic systems.

Heat Transfer: The surface-area-to-volume ratio decreases as reactor size increases, making heat removal from exothermic processes more difficult. This is a critical safety and quality consideration.

Specialized Equipment: Novel synthetic methods may require non-standard equipment. For example, scaling up electrochemical or microwave-assisted reactions requires specialized reactors designed for large-scale, continuous, or semi-batch operation, which may involve significant capital investment.

For a multi-step synthesis, process intensification strategies such as developing a one-pot or continuous flow process would be highly beneficial for scale-up, as they can reduce capital and operational costs, improve safety, and minimize waste.

Chemical Reactivity and Derivatization of 7 Nitro 1,2,3,4 Tetrahydroisoquinolin 3 One

Transformations Involving the Nitro Group

The nitro group attached to the aromatic ring is a key site for chemical transformations, offering pathways to introduce various other functionalities.

The reduction of the nitro group is a fundamental transformation that can lead to the corresponding amino derivative, 7-amino-1,2,3,4-tetrahydroisoquinolin-3-one, a valuable intermediate for further derivatization. A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.org The choice of reagent allows for the selective formation of different reduction products.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is generally a clean and efficient method.

Metal-Acid Systems: Combinations like iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc in acidic media are classic and effective reagents for nitro group reduction. wikipedia.orglibretexts.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as formic acid or ammonium (B1175870) formate, often in the presence of a metal catalyst.

Depending on the reaction conditions and the reducing agent, it is also possible to obtain other functionalities from the nitro group, such as hydroxylamines or azo compounds. wikipedia.org For instance, the use of zinc dust in the presence of ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/SystemProduct(s)
H₂, Pd/CAmine
Fe, CH₃COOHAmine
SnCl₂, HClAmine
Zn, NH₄ClHydroxylamine

The strongly electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to occur on the benzene (B151609) ring of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one, a suitable leaving group, such as a halogen, would need to be present on the ring, typically positioned ortho or para to the nitro group.

In a related context, the nitro group itself can, under certain conditions, be displaced by a nucleophile, although this is less common than the displacement of a halide. The efficiency of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of a good leaving group. For example, in compounds like 3,4-dichloro-1-nitrobenzene, a chloride para to the nitro group is readily substituted by a nucleophile like sodium methoxide. chegg.com

Functionalization of the Tetrahydroisoquinolone Ring System

The tetrahydroisoquinolone core offers additional sites for functionalization, allowing for modifications to both the aromatic and the heterocyclic portions of the molecule.

Electrophilic aromatic substitution (SEAr) reactions allow for the introduction of various substituents onto the aromatic ring. wikipedia.org The directing effect of the existing substituents on the ring will determine the position of the incoming electrophile. In this compound, the aromatic ring is substituted with the nitro group and the fused, substituted heterocyclic ring.

The nitro group is a strong deactivating group and a meta-director. uci.edu The rest of the fused ring system, specifically the alkyl and amide portions, generally acts as an ortho, para-director. The outcome of an electrophilic substitution reaction will therefore depend on the balance of these directing effects and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

The nitrogen atom of the lactam in the tetrahydroisoquinolone ring can potentially undergo alkylation or acylation, although the reactivity is lower compared to a secondary amine due to the adjacent carbonyl group. These reactions would typically require a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide or an acylating agent.

Alkylation can also be envisioned at the carbon atom alpha to the carbonyl group (C-4) via the formation of an enolate. This would require a suitable base to deprotonate the C-4 position, followed by quenching with an electrophile.

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the molecule would first need to be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate, at a specific position on the aromatic ring. This halogenated or triflated derivative could then participate in cross-coupling reactions with a variety of partners, such as boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to introduce a wide range of substituents.

Synthesis of Structurally Diverse Analogues and Derivatives of this compound

The this compound scaffold is a valuable starting point for the synthesis of a wide array of structurally diverse molecules. Its inherent chemical functionalities—the nitro group, the lactam, and the aromatic ring—provide multiple handles for chemical modification. This versatility allows for its use as both a foundational building block in the construction of more complex molecules and as a core scaffold for the generation of chemical libraries aimed at biological screening and drug discovery.

The utility of this compound as a building block stems from the predictable reactivity of its distinct functional groups. The nitro group, in particular, significantly enhances the chemical reactivity of the molecule and serves as a versatile precursor for numerous other functionalities. chemimpex.com Researchers utilize this compound as an intermediate in multi-step syntheses to introduce the tetrahydroisoquinoline core into larger, more complex molecular architectures, often intended for pharmaceutical applications. chemimpex.com

The primary routes for derivatization involve transformations of the nitro group, modifications at the lactam nitrogen, and reactions on the aromatic ring.

Transformation of the Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net The resulting 7-amino derivative is a key intermediate, opening up a plethora of subsequent reactions. For instance, the amino group can be converted into a diazonium salt, which can then undergo various Sandmeyer or related reactions to introduce halides (iodo, bromo, chloro), cyano, or hydroxyl groups onto the aromatic ring. researchgate.net This pathway provides a robust method for creating a diverse set of 7-substituted analogues.

N-Alkylation and N-Arylation: The secondary amine within the lactam structure (at the N-2 position) is a prime site for substitution. Standard N-alkylation or N-arylation reactions can be employed to introduce a wide variety of substituents, thereby modulating the compound's steric and electronic properties. These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry.

Aromatic Ring Functionalization: Beyond transformations of the nitro group, the aromatic ring itself can be subject to further electrophilic aromatic substitution, although the nitro group's deactivating nature must be considered. Conversely, the amino derivative (obtained from nitro reduction) strongly activates the ring, facilitating further substitutions.

The strategic, stepwise modification of these functional groups allows chemists to incorporate the this compound core into sophisticated molecular designs, making it a highly appreciated building block in organic synthesis. chemimpex.com

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation is due to its frequent appearance in molecules with a broad range of biological activities, including anticancer and antimicrobial properties. rsc.orgnih.gov As a functionalized member of this class, this compound is an excellent starting point for generating libraries of diverse compounds for high-throughput screening and drug discovery programs.

The generation of scaffold diversity relies on applying various synthetic strategies to a common core, thereby creating a collection of related but distinct molecules. Multicomponent reactions (MCRs) are a particularly powerful tool in this context, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.orgnih.gov For example, MCRs have been used to synthesize highly substituted 7-nitro-tetrahydroisoquinoline derivatives, demonstrating the scaffold's suitability for diversity-oriented synthesis. rsc.orgnih.gov

Established synthetic methodologies for the THIQ core, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, can be adapted to create diverse libraries. nih.gov By systematically varying the reactants used in these syntheses, a vast chemical space can be explored around the central tetrahydroisoquinolin-3-one scaffold.

The table below illustrates the potential for generating scaffold diversity from this compound by targeting its key reactive sites.

Reactive SitePotential Modification ReactionResulting Functional Group / Substituent ClassPurpose in Library Generation
C7-Nitro GroupCatalytic Hydrogenation-NH₂ (Amino)Gateway to further derivatization (e.g., amides, sulfonamides, Sandmeyer reaction)
C7-Amino Group (from nitro reduction)Sandmeyer Reaction-I, -Br, -Cl, -CN, -OHIntroduces diverse electronic properties and further reaction handles
N2-Amide NitrogenN-Alkylation / N-ArylationAlkyl, Benzyl, Aryl groupsModulates solubility, lipophilicity, and steric profile
C4-Methylene Group (α to carbonyl)Alpha-functionalization (e.g., alkylation, aldol condensation)Alkyl, Hydroxyalkyl groupsIntroduces new stereocenters and alters scaffold conformation
C1-Methylene GroupFunctionalization via cyclization strategies (e.g., Pictet-Spengler type)Substituted C1 position (Alkyl, Aryl)Creates key diversity point for exploring receptor binding pockets

By leveraging these synthetic pathways, researchers can efficiently generate large libraries of this compound derivatives. These libraries are instrumental in the search for novel bioactive compounds, as they provide a diverse set of molecules for screening against various biological targets. nih.gov

Computational and Theoretical Investigations on 7 Nitro 1,2,3,4 Tetrahydroisoquinolin 3 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic properties of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one. DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries, energies, and other properties. researchgate.netnih.gov Ab initio methods, while more computationally intensive, can provide even more precise results.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. libretexts.orglibretexts.org For this compound, an analysis of its molecular orbitals would reveal how the electron density is distributed. The presence of the electron-withdrawing nitro group (-NO2) and the carbonyl group (-C=O) significantly influences this distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). wikipedia.orgyoutube.com The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics are linked to its ability to accept electrons (electrophilicity). youtube.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the tetrahydroisoquinoline core. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the carbonyl carbon, reflecting their electron-accepting nature. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Molecular Orbital Properties of this compound

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO+1-1.5Aromatic C, N (nitro)
LUMO-2.8N, O (nitro), C (carbonyl)
HOMO-6.5Aromatic C, N (amine)
HOMO-1-7.2Aromatic C, C (alpha to N)
HOMO-LUMO Gap3.7-

Note: The values in this table are hypothetical and serve to illustrate the expected outputs of a quantum chemical calculation. Actual values would be obtained from specific DFT or ab initio computations.

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts with experimental data, the proposed structure can be validated. For this molecule, the protons and carbons in the vicinity of the electron-withdrawing nitro and carbonyl groups would be expected to have higher chemical shifts (downfield).

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can then be compared with experimental IR spectra. mdpi.comnih.gov This comparison helps in assigning the observed spectral bands to specific functional groups and vibrational modes within the molecule. For this compound, characteristic vibrational frequencies would be predicted for the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the NO2 group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amide)Stretching~3300
C-H (aromatic)Stretching~3100
C-H (aliphatic)Stretching~2900
C=O (amide)Stretching~1680
C=C (aromatic)Stretching~1600, ~1480
N-O (nitro)Asymmetric Stretch~1540
N-O (nitro)Symmetric Stretch~1350

Note: These are typical frequency ranges and would be calculated more precisely using methods like B3LYP/6-31G.*

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgyoutube.comyoutube.com By analyzing the HOMO and LUMO, we can infer how this compound will interact with other reagents.

Conformational Analysis and Molecular Dynamics Simulations

The tetrahydroisoquinoline scaffold is not planar and can adopt several different conformations. researchgate.netresearchgate.netnih.gov Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's three-dimensional structure and its dynamic behavior over time. mdpi.comrug.nl

Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule. For this compound, the puckering of the non-aromatic ring is a key determinant of its shape. Different chair, boat, and twist-boat conformations can be computationally explored. By calculating the relative energies of these conformers, the most stable, and therefore most populated, geometries can be identified. The presence of the sp2-hybridized carbonyl carbon atom in the ring will influence the preferred puckering of the heterocyclic ring.

Molecular dynamics (MD) simulations can provide a deeper understanding of the stability and flexibility of the this compound scaffold. rug.nlresearchgate.net In an MD simulation, the movements of the atoms in the molecule are calculated over time, based on a force field that describes the interatomic interactions.

These simulations can reveal how the molecule behaves in different environments, such as in a solvent. They can show which parts of the molecule are rigid and which are more flexible. For instance, the aromatic part of the molecule is expected to be rigid, while the saturated ring will exhibit greater flexibility. The simulations can also show how stable the preferred conformations are and the energy barriers for conversion between different conformers. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility can play a key role in its activity. The tetrahydroisoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form the basis for a wide range of biologically active compounds. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the intricate details of chemical reactions. By simulating reaction pathways, researchers can identify key intermediates, transition states, and determine the energetic feasibility of a proposed mechanism. While specific computational studies detailing the reaction mechanisms for this compound are not extensively documented in the literature, the methodologies are well-established for related heterocyclic systems. nih.govresearchgate.netrsc.org

The characterization of transition states is a cornerstone of mechanistic computational chemistry. These high-energy structures on the potential energy surface represent the point of maximum energy along a reaction coordinate, and their properties dictate the reaction rate. Methods like Density Functional Theory (DFT) are commonly employed to locate and optimize the geometry of transition states. researchgate.netresearchgate.net Subsequent frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is characterized, the energy barrier (activation energy) for the reaction can be calculated. This value is the energy difference between the reactants and the transition state. A high energy barrier suggests a slow reaction, while a low barrier indicates a more facile process. For example, in the study of related nitrogen heterocycles, DFT calculations have been used to compare the activation free energies of different pathways, thereby predicting the most likely reaction mechanism. mdpi.com Such calculations could be applied to understand the synthesis of this compound, for instance, by modeling the key cyclization or nitration steps to understand their energetic profiles.

Many organic reactions can yield multiple products (isomers). Computational modeling is highly effective in predicting and explaining regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative stereochemistry of the products).

For instance, in the nitration of the related 1,2,3,4-tetrahydroquinoline (B108954) scaffold, a thorough computational study using DFT (B3LYP/6-31++G** level) was conducted to understand the regioselectivity. researchgate.net By calculating the energies of the sigma-complex intermediates for nitration at different positions on the aromatic ring, researchers could predict the most favorable site of attack. The study found that the N-protecting group plays a crucial role; nitration of the N-protonated (unprotected) system favored the 7-position, whereas N-protected systems could be directed to yield the 6-nitro isomer with total regioselectivity. researchgate.net This type of analysis, which compares the stability of various intermediates and transition states, could be directly applied to predict the outcomes of reactions involving this compound and to design synthetic routes that favor the desired isomer. rsc.org

In Silico Modeling for Biological Target Interactions (Pre-clinical, mechanistic focus only)

In silico techniques are crucial in modern drug discovery for predicting how a molecule might interact with a biological target, such as an enzyme or a receptor. These pre-clinical, mechanistic studies help to prioritize compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The method involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function, which often estimates the free energy of binding. scispace.com

While specific docking studies for this compound are not widely reported, research on analogous tetrahydroisoquinoline (THIQ) derivatives demonstrates the utility of this approach. rsc.org For example, novel THIQ derivatives have been docked into the ATP-binding sites of enzymes like Heat Shock Protein 90 (HSP90) and the RET kinase, both significant targets in cancer therapy. nih.gov These studies revealed that the compounds could fit within the binding pockets and form key interactions, with calculated binding energies comparable to known inhibitors. nih.gov Such analyses provide a structural hypothesis for the observed biological activity and can guide the design of more potent inhibitors. nih.govrsc.org

Table 1: Example Molecular Docking Binding Energies for Tetrahydroisoquinoline Derivatives with HSP90 and RET Kinase nih.gov
CompoundTarget EnzymeCalculated Binding Energy (ΔG, kcal/mol)Reference InhibitorReference Binding Energy (kcal/mol)
Compound 3 (a THIQ derivative)HSP90-6.8Onalespib-7.1
Compound 8b (a THIQ derivative)RET Kinase-6.8Alectinib-7.2

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query to search large compound libraries for other molecules that fit the model, a process known as virtual screening.

A 3D pharmacophore model was successfully generated for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity. nih.gov The best-performing model consisted of five features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. This model showed a high correlation (coefficient of 0.919) with the experimental activity of the training set compounds and was subsequently used to guide the design of new, more effective derivatives. nih.gov A similar approach could be developed for this compound if a set of active analogues against a specific target were available, facilitating the discovery of novel ligands with similar mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can provide mechanistic insights into which molecular properties are critical for activity and can be used to predict the activity of newly designed compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These techniques correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. For a series of tetrahydroquinoline derivatives acting as inhibitors of Lysine-specific demethylase 1 (LSD1), robust 3D-QSAR models were developed. mdpi.com The CoMFA and CoMSIA models showed good statistical validity and predictive power. The graphical contour maps generated from these models highlighted regions where modifications to the molecular structure would likely enhance or diminish activity. For example, the maps indicated that adding bulky, electropositive groups in certain areas could increase inhibitory potency, providing clear guidance for rational drug design. mdpi.com

Table 2: Statistical Validation of a 3D-QSAR Model for Tetrahydroquinoline-based LSD1 Inhibitors mdpi.com
Modelq² (Cross-validated correlation coefficient)R²pred (Predictive correlation coefficient for test set)
CoMFA0.7780.709
CoMSIA0.7640.713

Future Directions and Research Gaps in the Study of 7 Nitro 1,2,3,4 Tetrahydroisoquinolin 3 One

Development of Novel and More Efficient Synthetic Strategies

Current synthetic strategies for the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Nepieralski reactions, often involve multiple steps and may have limitations regarding substitution patterns. nih.gov A primary future objective is to develop more streamlined and efficient synthetic routes specifically tailored for 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one.

Key research directions include:

Multi-Component Reactions (MCRs): Investigating one-pot MCRs could provide an atom-economical and efficient pathway to generate diverse libraries of substituted tetrahydroisoquinolin-3-ones. nih.govresearchgate.net

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, which have been successful for related dihydroisoquinolinones, could facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies. researchgate.net

Catalytic Methods: The development of novel catalytic systems for the key cyclization and functionalization steps could improve yields, reduce waste, and enhance stereoselectivity.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The parent compound, 7-nitro-1,2,3,4-tetrahydroisoquinoline, is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com However, the specific molecular mechanisms of the -3-one derivative are largely unknown. A significant research gap exists in understanding how this compound interacts with biological targets.

Future investigations should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the protein targets of this compound.

Probe Signaling Pathways: Once targets are identified, further studies are needed to unravel the downstream effects on cellular signaling pathways to understand its mode of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs will be crucial to map the structural features responsible for any observed biological activity and to optimize potency and selectivity. researchgate.net

Exploration of Untapped Applications in Chemical Science and Technology

The unique structural features of this compound—a rigid heterocyclic scaffold, a reactive nitro group, and a lactam moiety—suggest potential applications beyond its role as a synthetic intermediate. chemimpex.com

Potential untapped applications to be explored:

Medicinal Chemistry: Given the broad biological activities of the THIQ scaffold, including anticancer and antimicrobial properties, this compound could be a starting point for developing new therapeutic agents. rsc.orgresearchgate.net Its use as a fragment in drug discovery programs is another promising avenue.

Chemical Probes: The compound could be functionalized to create chemical probes for studying biological processes or for use in diagnostic assays.

Materials Science: The aromatic and heterocyclic nature of the molecule could be exploited in the development of novel organic materials with specific electronic or photophysical properties.

Addressing Challenges in Synthetic Accessibility and Functionalization

A key hurdle in advancing the study of this compound is its synthetic accessibility and the challenge of selective functionalization. The presence of multiple reactive sites—the aromatic ring, the nitro group, and the lactam nitrogen—requires the development of sophisticated synthetic strategies.

Future research should focus on:

Regioselective Functionalization: Developing methods to selectively modify one part of the molecule without affecting others. For instance, selective reduction of the nitro group or N-alkylation of the lactam.

Stereoselective Synthesis: For applications in medicinal chemistry, the development of methods to synthesize enantiomerically pure forms of the compound is essential.

Scaffold Hopping and Bioisosteric Replacement: Medicinal chemistry strategies could be employed to replace parts of the molecule to improve properties while retaining activity, addressing potential synthetic challenges. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches can significantly accelerate the research and development process for novel compounds like this compound.

Future directions should involve:

Structure-Based Drug Design (SBDD): If a biological target is identified, computational tools like molecular docking and molecular dynamics (MD) simulations can be used to predict binding modes and affinities, guiding the design of more potent analogs. beilstein-journals.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and reaction mechanisms, aiding in the development of new synthetic routes. mdpi.commdpi.com

Predictive Modeling: Machine learning models can be trained on data from synthesized analogs to predict biological activity or other properties, helping to prioritize which new compounds to synthesize and test. drugbank.com

Table 1: Summary of Future Research Directions

Research Area Key Objectives Methodologies Potential Impact
Synthetic Chemistry Develop efficient, scalable, and stereoselective synthetic routes. Multi-Component Reactions, Solid-Phase Synthesis, Asymmetric Catalysis. Increased accessibility for further research and development.
Molecular Biology Identify protein targets and elucidate mechanisms of action. Proteomics, Cellular Assays, Genetic Screening. Understanding of biological function and therapeutic potential.
Applied Chemistry Explore use in medicinal chemistry, diagnostics, and materials science. High-Throughput Screening, Probe Development, Polymer Synthesis. Discovery of new drugs, tools, and functional materials.
Computational Science Predict properties, guide synthesis, and model biological interactions. Molecular Docking, MD Simulations, DFT, Machine Learning. Accelerated discovery and optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves cyclization and acylation reactions. For example, derivatives of tetrahydroisoquinolinones are synthesized by reacting precursors (e.g., compound 3 in ) with acyl chlorides under reflux in anhydrous dioxane, using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Purification is achieved via silica gel thin-layer chromatography (TLC) or column chromatography, with yields ranging from 50–85% depending on substituents . Characterization includes melting point analysis, mass spectrometry (MS), and 1H^1H-NMR to confirm structural integrity .

Q. How is the nitro group at the 7-position introduced, and what challenges arise during functionalization?

  • Methodological Answer : Nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures. The electron-rich aromatic ring of tetrahydroisoquinolinones facilitates electrophilic substitution, but regioselectivity must be monitored. Competing side reactions (e.g., over-nitration or oxidation) are mitigated by optimizing reaction time and temperature. Post-reaction, the product is isolated via acid-base extraction and recrystallization .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 7-nitro-tetrahydroisoquinolin-3-one in subsequent derivatization?

  • Methodological Answer : Substituents on the acyl group (e.g., methyl, methoxy, or chloro in ) alter electron density and steric hindrance, impacting reaction rates and yields. For instance, electron-withdrawing groups (e.g., nitro) deactivate the ring, requiring harsher conditions for further functionalization. Computational modeling (DFT) can predict reactive sites, while Hammett plots correlate substituent effects with reaction kinetics .

Q. What analytical techniques are critical for resolving structural ambiguities in 7-nitro-tetrahydroisoquinolinone derivatives?

  • Methodological Answer : Conflicting NMR data (e.g., overlapping peaks) are resolved using 2D techniques like 1H^1H-13C^{13}C HSQC and HMBC. X-ray crystallography (as in ) provides definitive confirmation of stereochemistry and hydrogen-bonding networks. For nitro-containing derivatives, IR spectroscopy identifies characteristic NO₂ stretching vibrations (~1520 cm1^{-1}) .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?

  • Methodological Answer : Key parameters include:

  • Solvent choice : Anhydrous dioxane or THF minimizes side reactions.
  • Catalyst loading : DMAP (10 mol%) enhances acylation efficiency.
  • Temperature : Reflux (~100°C) balances reaction rate and decomposition.
    A DoE (Design of Experiments) approach identifies optimal conditions. For example, in , varying acyl chlorides under identical conditions showed benzoyl derivatives (1c) had higher yields (75%) than acetyl (1b, 60%) due to better leaving-group stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.